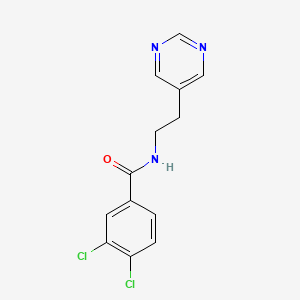

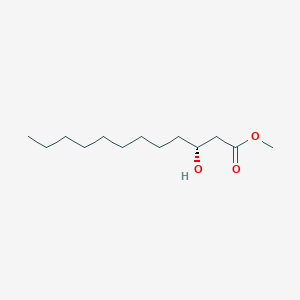

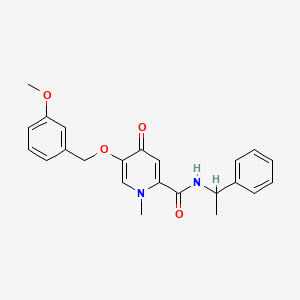

3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various synthetic approaches . These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is diverse and complex . They are classified according to the type of bond linking the substituent to the core heterocycle . The classifications include 2,4-diamminosubstituted (2,4-diN), 2,4-monoaminomonocarbon (2 N, 4C), 2,4-dicarbon (2,4-diC), 2,4-monoaminomonooxo (2 N, 4O), 2,4-monoaminomonothio (2 N, 4S), 2,4-monothiomonoamino (2S, 4 N), and others .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are diverse and complex . A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This resulted in the elimination of a dimethylamine molecule and the generation of the non-isolable intermediates .Applications De Recherche Scientifique

Synthesis of Novel Compounds : Pyrimidine derivatives, including those related to 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, have been synthesized for various chemical and medicinal applications. These compounds are synthesized using techniques like microwave irradiation, showcasing their utility in medicinal chemistry (Leyva-Acuña et al., 2020).

Anticancer and Anti-Inflammatory Agents : Pyrimidine derivatives are used in synthesizing compounds with anti-inflammatory and analgesic properties. These compounds are potential candidates for treating diseases where inflammation is a key factor (Abu‐Hashem et al., 2020).

Electrophoretic Separation in Pharmaceutical Analysis : Pyrimidine-related compounds have been used in the development of methods for the electrophoretic separation of pharmaceutical substances, demonstrating their role in drug quality control (Ye et al., 2012).

Neuroleptic Activity : Benzamides, structurally related to 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, have been synthesized and evaluated for their neuroleptic (antipsychotic) activity, indicating their potential in treating psychiatric disorders (Iwanami Sumio et al., 1981).

Antibacterial and Antifungal Properties : Pyrimidine derivatives have been synthesized with potential antimicrobial properties, suggesting their usefulness in developing new antibiotics (Attia et al., 2013).

Histone Deacetylase Inhibition : Certain pyrimidine derivatives are used in creating histone deacetylase inhibitors, which have applications in cancer therapy (Zhou et al., 2008).

Propriétés

IUPAC Name |

3,4-dichloro-N-(2-pyrimidin-5-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBLIRQJGZBCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)

![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)

![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)